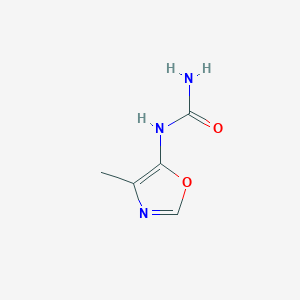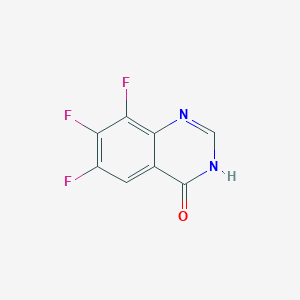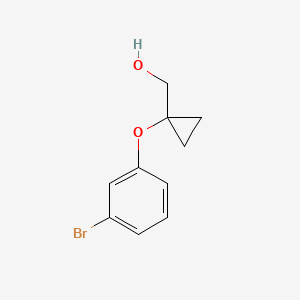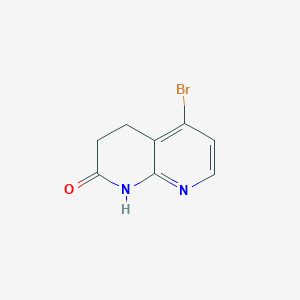
N-(Hexan-2-yl)-2,2-dimethylthietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Hexan-2-yl)-2,2-dimethylthietan-3-amine is an organic compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of a hexan-2-yl group attached to the nitrogen atom and two methyl groups attached to the thietane ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Hexan-2-yl)-2,2-dimethylthietan-3-amine typically involves the reaction of a suitable thietane precursor with a hexan-2-yl amine.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Hexan-2-yl)-2,2-dimethylthietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The thietane ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thietane derivatives.
Applications De Recherche Scientifique
N-(Hexan-2-yl)-2,2-dimethylthietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of N-(Hexan-2-yl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
N-(Hexan-2-yl)-2,2-dimethylthietan-3-amine can be compared with other thietane derivatives and sulfur-containing heterocycles:
Similar Compounds:
Uniqueness:
- The presence of the hexan-2-yl group and the specific substitution pattern on the thietane ring make this compound unique. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C11H23NS |
|---|---|
Poids moléculaire |
201.37 g/mol |
Nom IUPAC |
N-hexan-2-yl-2,2-dimethylthietan-3-amine |
InChI |
InChI=1S/C11H23NS/c1-5-6-7-9(2)12-10-8-13-11(10,3)4/h9-10,12H,5-8H2,1-4H3 |
Clé InChI |
CSRUFKLWGBTBRI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)NC1CSC1(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2,5,7-trimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15232312.png)
![3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid](/img/structure/B15232327.png)
![(6R,7S,8R)-8-(3,4-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one](/img/structure/B15232333.png)
![5-Fluoro-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B15232338.png)
![9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride](/img/structure/B15232344.png)




![Ethyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B15232376.png)




